N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 7-position with a 4-fluorobenzamide moiety. The 4-fluorobenzamide group is a recurring motif in bioactive compounds, often contributing to metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKUHRLIGHKXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The tetrahydroquinoline core is shared across multiple compounds in the evidence, with variations in substituents influencing physicochemical and biological properties:
Key Observations :
- Benzoyl vs. However, the isobutyryl substituent in ’s compound reduces molecular weight (378.5 g/mol vs. ~383 g/mol estimated for the target compound), which could influence solubility .
- 4-Fluorobenzamide Prevalence : This group appears in the target compound, YM758 (), and Compound 5 (). Its electron-withdrawing properties likely enhance metabolic stability and resistance to hydrolysis, as seen in YM758’s hepatic uptake studies .
Key Observations :
- Reagent Selection : Carbodiimide-based coupling agents (e.g., DCC, EDC) are common for amide bond formation (). The target compound’s synthesis likely employs similar strategies.
- Melting Points : Higher melting points (e.g., 281°C for Compound 22) correlate with increased hydrogen bonding or crystallinity, whereas bulky substituents (e.g., tert-butyl in ) may lower melting points .
Enzyme Inhibition and Target Engagement
- Carbonic Anhydrase (CA) Inhibition: Compounds in (e.g., 21–25) share the tetrahydroquinoline-oxo scaffold and demonstrate CA inhibition. The target compound’s benzoyl group may enhance CA isoform selectivity compared to the 2-oxo group in Compound 21 .
- If Channel Modulation : YM758 () highlights the role of 4-fluorobenzamide in ion channel interactions, suggesting the target compound may exhibit similar modulatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
